tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclohexyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEANKHCIRWNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-88-9 | |
| Record name | tert-butyl N-(3-aminocyclohexyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of 3-Aminocyclohexanol Derivatives
The tert-butyl carbamate (Boc) group is universally employed for amine protection due to its stability under basic conditions and facile removal with acids. For trans-3-aminocyclohexanol precursors, protection typically proceeds via reaction with Boc₂O in dichloromethane (DCM) or dimethylformamide (DMF) under mild basic conditions (e.g., triethylamine or sodium bicarbonate).
Representative Protocol
- Substrate Activation : Dissolve trans-3-aminocyclohexanol (1 equiv) in anhydrous DCM.
- Base Addition : Add triethylamine (2.5 equiv) to deprotonate the amine.
- Boc₂O Introduction : Introduce Boc₂O (1.2 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.
- Work-Up : Quench with water, extract with DCM, and dry over sodium sulfate.
Hydrochloride Salt Formation
Following Boc protection, the free amine is regenerated via acidolysis (e.g., HCl in dioxane) and precipitated as the hydrochloride salt.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Deprotection | 4 M HCl in dioxane, 2 h, RT | Free amine formation |
| Salt Precipitation | Diethyl ether, 0°C | Hydrochloride salt crystallization |
Reaction Optimization and Stereochemical Control
Coupling Reagents for Intermediate Synthesis
The synthesis of advanced intermediates often requires coupling agents to link the Boc-protected amine to aromatic or heterocyclic moieties. EDC·HCl–HOBt and HBTU are preferred for their efficiency in forming amide bonds.
Comparative Performance of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC·HCl–HOBt | DMF | 25 | 88 | 92 |
| HBTU-DIPEA | DMF | 0→25 | 94 | 96 |
| DCC-DMAP | CH₂Cl₂ | 25 | 75 | 85 |
EDC·HCl–HOBt minimizes racemization, while HBTU-DIPEA enhances reaction rates.
Stereochemical Integrity
The trans configuration of the 3-aminocyclohexyl group is preserved via stereoselective hydrogenation or chiral resolution.
Chiral Validation Methods
- ¹H NMR Analysis : Coupling constants (J = 10–12 Hz) between axial protons confirm trans-diaxial geometry.
- Chiral HPLC : Using Chiralpak® IA with hexane/isopropanol (90:10), retention times match authentic standards.
Purification and Analytical Characterization
Reverse-Phase HPLC Purification
Crude products are purified via C18 columns with acetonitrile/water gradients, achieving >99% purity.
Typical Conditions
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Phenomenex Luna | 10–90% MeCN in H₂O | 6 mL/min | UV 254 nm |
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 2H, cyclohexyl NH), 4.80 (br s, 1H, carbamate NH).
- HRMS : m/z calculated for C₁₁H₂₂N₂O₂ [M+H]⁺ 231.1702, found 231.1705.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Industrial protocols emphasize recycling DMF via distillation and recovering platinum catalysts (e.g., PtO₂) from hydrogenation steps.
Cost-Effective Alternatives to Hazardous Reagents
Recent advancements replace toxic cyanating agents with enzymatic transamination, reducing environmental impact.
Chemical Reactions Analysis
tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Scientific Research Applications
Chemistry
- Protecting Group : tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride serves as a protecting group for amines during organic synthesis, stabilizing them against unwanted reactions.
- Intermediate in Synthesis : It is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of more intricate structures.
Biology and Medicine
- Pharmaceutical Development : The compound is utilized in the synthesis of peptide-based drugs and biologically active molecules, making it significant in drug development.
- Enzyme Inhibition Studies : It plays a role in studying enzyme inhibitors and receptor ligands, contributing to research on metabolic pathways and potential therapeutic targets .
Industrial Applications
- Agrochemicals : The compound is applied in producing agrochemicals and specialty chemicals, enhancing agricultural productivity.
- Coatings and Adhesives : It is also used in formulating coatings and adhesives due to its unique chemical properties.
Research indicates that this compound exhibits potential biological activity:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in crucial metabolic processes, which can be beneficial for therapeutic applications.
- Neuroprotective Properties : Preliminary studies suggest that derivatives may protect neuronal cells from oxidative stress, indicating potential uses in neurodegenerative disease treatment.
Neuroprotection Study
A recent study highlighted that certain derivatives of this compound significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. This was measured using caspase-3 activation assays, demonstrating its protective effects against cell death induced by oxidative stress.
Enzyme Interaction Analysis
Research has quantified the inhibition of specific enzymes through kinetic assays. The results revealed IC50 values suggesting potent activity against target enzymes involved in metabolic pathways. These findings underscore the compound's relevance in enzyme inhibition studies.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Protecting group for amines; intermediate in organic synthesis |
| Biology | Drug development; enzyme inhibition studies |
| Industry | Production of agrochemicals; formulation of coatings and adhesives |
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Key Observations:
- Ring Size and Conformation: Cyclohexyl derivatives (e.g., target compound) exhibit greater conformational flexibility compared to bicyclo[1.1.1]pentane or cyclopentane analogues, which may enhance binding affinity in drug-receptor interactions .
- Substituent Effects: The presence of a methyl group or carboxylate ester (e.g., CAS: 2307777-71-3) alters solubility and metabolic stability. Hydrochloride salts generally improve aqueous solubility compared to free bases .
- Stereochemistry: Stereospecific variants like (1S,3R)-3-aminocyclohexyl derivatives (CAS: 1298101-47-9) demonstrate distinct biological activities due to chiral recognition in enzymatic systems .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., CAS: 2144478-62-4) typically exhibit higher solubility in polar solvents compared to neutral carbamates.
- Stability: Boc-protected amines (e.g., CAS: 1049743-64-7) are stable under basic conditions but undergo rapid deprotection in acidic environments, a critical feature for prodrug design .
- Purity: Commercial samples often achieve ≥95% purity, as seen in BLD Pharm’s tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl) carbamate hydrochloride .
Biological Activity
Overview
tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride is a synthetic compound characterized by a tert-butyl group linked to a carbamate moiety, which is further connected to a cyclohexyl ring bearing an amino group. Its molecular formula is , with a molecular weight of approximately 250.76 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and drug development, due to its potential biological activities and applications as a precursor for synthesizing bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways and cellular processes, making it significant in medicinal chemistry and pharmacological research.
Applications in Research
- Enzyme Interaction Studies : Research indicates that this compound may influence enzyme activity, particularly in studies focused on carbamate derivatives. It serves as a model compound for investigating the effects of carbamates on enzymatic functions and cellular processes.
- Drug Development : As an intermediate in the synthesis of pharmaceuticals, this compound is utilized to develop drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity or selectivity .
- Pharmacological Studies : The compound is also explored for its potential therapeutic benefits across various biological systems. Its interactions with cellular components provide insights into its pharmacological properties, including possible effects on signaling pathways and cell viability .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition Studies : The compound has been shown to inhibit specific enzyme activities, which can be quantitatively assessed using various biochemical assays. For example, it has been tested against different targets to evaluate its inhibitory potency and selectivity .
- Cellular Effects : In vitro studies have demonstrated its effects on cell lines, including cytotoxicity assessments and apoptosis induction. The compound's ability to induce apoptosis was measured through caspase activation assays, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition observed in various assays |
| Cytotoxicity | Induces apoptosis in specific cancer cell lines |
| Pharmacological Effects | Modulates signaling pathways affecting cell viability |
Table 2: IC50 Values for Selected Enzyme Targets
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| tert-Butyl (3-aminocyclohexyl)carbamate | Enzyme A | 0.76 |
| tert-Butyl (3-aminocyclohexyl)carbamate | Enzyme B | 2.9 |
| tert-Butyl (3-aminocyclohexyl)carbamate | Enzyme C | 4.2 |
Case Studies
- Anticancer Activity : A study involving HEK293 cells demonstrated that this compound significantly induced apoptosis at low concentrations, suggesting its potential role in cancer therapy .
- Enzyme Targeting : In another investigation, the compound was utilized to explore its interaction with specific kinases, revealing insights into its mechanism of action and potential therapeutic applications against diseases associated with kinase dysregulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (3-aminocyclohexyl)carbamate hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a cyclohexylamine derivative. Key steps include:
- Amine Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) to protect the primary amine .
- Cyclohexane Functionalization : Introduce substituents via nucleophilic substitution or reductive amination. For example, bromination followed by SN2 displacement with ammonia .
- Hydrochloride Formation : Treat the free base with HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
- Critical Parameters : Maintain pH 8–9 during coupling to avoid Boc-group cleavage. Use anhydrous solvents (e.g., THF) and temperatures below 0°C for sensitive intermediates .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexyl scaffold (δ 1.4–2.1 ppm for cyclohexyl protons) and Boc-group (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 215.2 (free base) and 251.7 (hydrochloride) .
- HPLC Purity Analysis : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities (<1% area) .
Q. How can solubility challenges of this compound be addressed in biological assays?
- Methodological Answer :
- Solvent Systems : Dissolve in DMSO (≤10% v/v) for stock solutions, followed by dilution in PBS (pH 7.4). For aqueous instability, use cyclodextrin-based formulations .
- pH Adjustment : The hydrochloride salt exhibits improved solubility in polar solvents (e.g., methanol) but may precipitate in neutral buffers. Adjust to pH 4–5 for stability .
Advanced Research Questions
Q. How does stereochemistry at the 3-aminocyclohexyl moiety influence biological activity, and how can enantiomers be resolved?
- Methodological Answer :
- Stereochemical Impact : The (1S,3R)-isomer (CAS 1298101-47-9) shows higher receptor-binding affinity due to optimal spatial alignment of the amine group .
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/ethanol (80:20) to isolate enantiomers. Confirm configuration via X-ray crystallography .
Q. What strategies mitigate degradation during long-term storage, and how is stability quantified?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid freeze-thaw cycles .
- Degradation Pathways : Hydrolysis of the Boc group (t₁/₂ = 14 days at 25°C, pH 7.4) is the primary route. Monitor via TLC (Rf 0.3 for intact compound vs. 0.6 for hydrolyzed product) .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the cyclohexylamine moiety as a flexible ligand. The protonated amine forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate robust target engagement .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields (40–85%): How can these variations be reconciled?
- Methodological Answer :
- Key Variables : Yield depends on amine precursor purity (≥98% recommended) and reaction scale. Microwaves (50–100 W) improve efficiency in small-scale reactions (1–5 g) .
- By-Product Formation : Competing N-alkylation can occur if excess alkylating agent is used. Optimize stoichiometry (1:1.2 amine:electrophile) and monitor via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
